molecular formula C8H9FO B14146986 4-Ethyl-2-fluorophenol CAS No. 326493-66-7

4-Ethyl-2-fluorophenol

Cat. No.: B14146986
CAS No.: 326493-66-7
M. Wt: 140.15 g/mol
InChI Key: GZKSDNKYYKJZPV-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluorophenol is an organic compound with the molecular formula C8H9FO It is a derivative of phenol, where the hydrogen atom in the para position relative to the hydroxyl group is replaced by an ethyl group, and the hydrogen atom in the ortho position is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-fluorophenol can be synthesized through several methods. One common approach involves the fluorination of 4-ethylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the catalytic fluorination of 4-ethylphenol using a metal catalyst to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine or ethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

4-Ethyl-2-fluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceuticals with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-ethyl-2-fluorophenol exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes such as cytochrome P450, leading to oxidative defluorination and subsequent metabolic transformations. The pathways involved often include the formation of reactive intermediates that can further react to produce various metabolites.

Comparison with Similar Compounds

    4-Ethylphenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    2-Fluorophenol: Lacks the ethyl group, which affects its physical and chemical properties.

    4-Fluorophenol: Lacks the ethyl group, making it less hydrophobic compared to 4-ethyl-2-fluorophenol.

Uniqueness: this compound is unique due to the presence of both the ethyl and fluorine substituents, which confer distinct reactivity and properties. The combination of these groups can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.

Properties

CAS No.

326493-66-7

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

IUPAC Name

4-ethyl-2-fluorophenol

InChI

InChI=1S/C8H9FO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3

InChI Key

GZKSDNKYYKJZPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)F

Origin of Product

United States

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